molecular formula C24H34O5 B12292772 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol

Cat. No.: B12292772
M. Wt: 402.5 g/mol
InChI Key: QDEPFOUVFJLBQN-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol is a complex organic compound characterized by its unique structure, which includes methoxyphenoxy and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of cesium carbonate and copper(I) chloride as catalysts . The reaction is carried out in a solvent such as 1-methyl-2-pyrrolidinone under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethyl and phenylmethoxy groups, followed by the addition of the octane-2,4-diol moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylmethoxy group can be reduced to form phenylmethanol derivatives.

    Substitution: The methoxyphenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the phenylmethoxy group can produce phenylmethanol derivatives.

Scientific Research Applications

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol involves its interaction with specific molecular targets and pathways. The methoxyphenoxy and phenylmethoxy groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

IUPAC Name

8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEPFOUVFJLBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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